molecular formula C17H22BNO2 B1510099 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile CAS No. 1245831-55-3

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile

Cat. No. B1510099
Key on ui cas rn: 1245831-55-3
M. Wt: 283.2 g/mol
InChI Key: RRILNLLICJXSIA-UHFFFAOYSA-N
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Patent
US08962648B2

Procedure details

To a solution of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (7.0 g, 29 mmol) in THF at 0° C. was added NaHMDS (1.0 M, 120 mL, 120 mmol). After stirring for 20 min 1,3-diiodopropane (26 g, 86 mmol) was added and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was cooled to 0° C., quenched with MeOH (5.0 mL) and the residue was purified by column chromatography (silica, ethyl acetate/hexanes gradient) to afford the desired product (4.0 g, 47%) as a yellow oil: ESI MS m/z 286 [C17H22BNO2+H]+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16]#[N:17])=[CH:11][CH:10]=2)[O:3]1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].I[CH2:30][CH2:31][CH2:32]I>C1COCC1>[CH3:8][C:6]1([CH3:7])[C:2]([CH3:18])([CH3:1])[O:3][B:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3([C:16]#[N:17])[CH2:32][CH2:31][CH2:30]3)=[CH:11][CH:10]=2)[O:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CC#N)C
Name
Quantity
120 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
ICCCI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with MeOH (5.0 mL)
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica, ethyl acetate/hexanes gradient)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C1(CCC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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